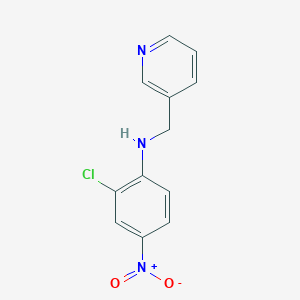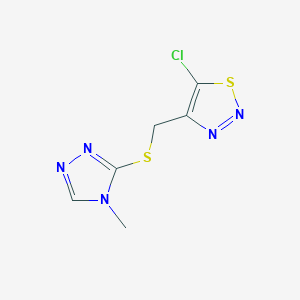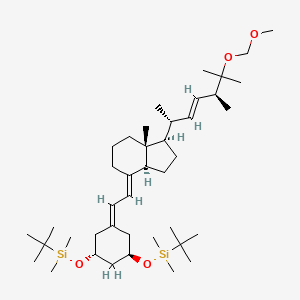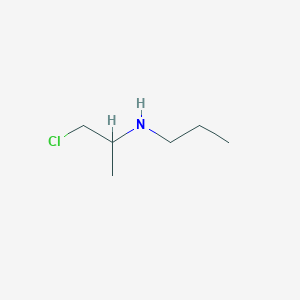
(1-Chloropropan-2-yl)(propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloropropan-2-yl)(propyl)amine is an organic compound with the molecular formula C6H14ClN It is a member of the amine family, characterized by the presence of a chlorine atom attached to the second carbon of a propyl group, which is further connected to a propylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloropropan-2-yl)(propyl)amine typically involves the reaction of propylamine with 1-chloropropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to reflux, and the product is isolated through distillation or extraction techniques.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Chloropropan-2-yl)(propyl)amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or other nucleophiles in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as propylamine derivatives or nitriles are formed.
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Applications De Recherche Scientifique
(1-Chloropropan-2-yl)(propyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Chloropropan-2-yl)(propyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
1-Chloro-N,N-dimethylpropan-2-amine: Similar structure but with dimethyl groups instead of propyl.
1-Chloropropan-2-ylamine: Lacks the additional propyl group.
Propylamine: Lacks the chlorine atom and the additional propyl group.
This comprehensive overview highlights the significance of (1-Chloropropan-2-yl)(propyl)amine in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C6H14ClN |
|---|---|
Poids moléculaire |
135.63 g/mol |
Nom IUPAC |
1-chloro-N-propylpropan-2-amine |
InChI |
InChI=1S/C6H14ClN/c1-3-4-8-6(2)5-7/h6,8H,3-5H2,1-2H3 |
Clé InChI |
QXEISNDQTZSAAZ-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


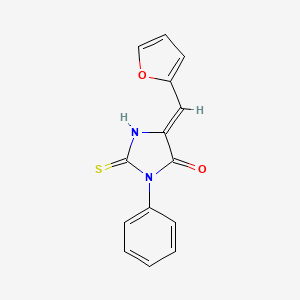
![4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile](/img/structure/B14898511.png)
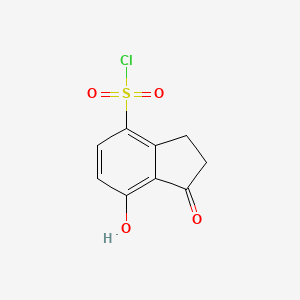
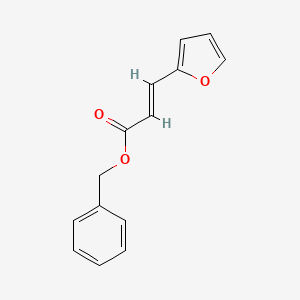


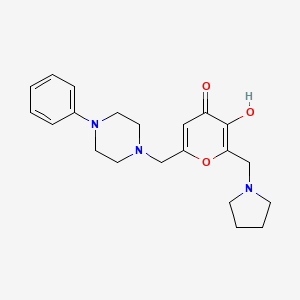
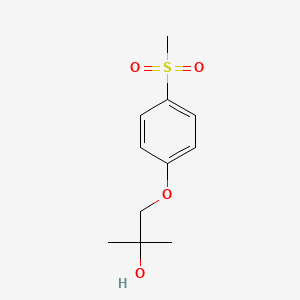


![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14898574.png)
